molecular formula C16H10Cl2O2 B1304524 3-[(3,4-Dichlorophenyl)methylidene]chromen-4-one

3-[(3,4-Dichlorophenyl)methylidene]chromen-4-one

Cat. No.: B1304524
M. Wt: 305.2 g/mol
InChI Key: XGSNGENKFDYQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-Dichlorophenyl)methylidene]chromen-4-one is a chemical compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chromenone core with a dichlorophenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorophenyl)methylidene]chromen-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)methylidene]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone core to a dihydro derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromenones.

Scientific Research Applications

3-[(3,4-Dichlorophenyl)methylidene]chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenyl)methylidene]chromen-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one
  • 3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one
  • 3-[(E)-(2,5-dimethoxyphenyl)methylidene]-2,3-dihydro-4H-chromen-4-one

Uniqueness

The uniqueness of 3-[(3,4-Dichlorophenyl)methylidene]chromen-4-one lies in its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring can enhance its electron-withdrawing properties, affecting its interactions with biological targets and its behavior in chemical reactions.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylidene]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O2/c17-13-6-5-10(8-14(13)18)7-11-9-20-15-4-2-1-3-12(15)16(11)19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSNGENKFDYQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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